1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C10H10N4O2S and its molecular weight is 250.28. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis of various heterocyclic compounds, which possess valuable biological activities. For example, compounds like isothiazolopyridines, pyridothiazines, and pyridothiazepines have been prepared from related chemical structures using both conventional and microwave-assisted reaction conditions. These methods provide higher yields in shorter times compared to traditional synthesis methods (Youssef, Azab, & Youssef, 2012).
Biological Relevance and Antimicrobial Activity
Another application includes the synthesis and characterization of metal complexes with oxygen, nitrogen, and oxygen donor Schiff base ligand derived from thiazole and 2-hydroxy-1-naphthaldehyde. These complexes have been evaluated for their antimicrobial activity, showing potential as antimicrobial agents (Nagesh & Mruthyunjayaswamy, 2015).
Antiviral and Cytotoxicity Studies
The synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers has been investigated. These compounds exhibited high efficiency based on in vitro screening of their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. This indicates the potential use of these compounds in creating sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).
Synthesis of Anticancer Compounds
The development of novel compounds with potential as c-Met kinase inhibitors for cancer treatment has also been explored. These compounds have shown moderate to good antitumor activities, with specific compounds displaying remarkable cytotoxicity against various cancer cell lines. This research contributes to the ongoing search for new anticancer agents (Liu et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their effects .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting they have various molecular and cellular effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
Properties
IUPAC Name |
1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-6-5-17-10(11-6)12-9(16)7-3-4-8(15)14(2)13-7/h3-5H,1-2H3,(H,11,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQYGDCFOWJTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NN(C(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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